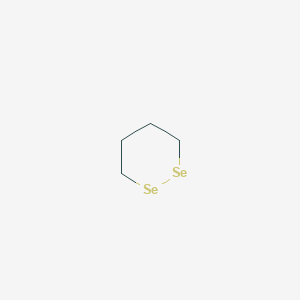
2,2-Dimethyl-2,3-dihydro-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that features a benzene ring fused to a thiophene ring. The compound is characterized by the presence of two methyl groups at the 2-position and a partially saturated 2,3-dihydro structure. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts reaction, where a suitable precursor undergoes cyclization in the presence of a Lewis acid catalyst. This method is highly effective and exhibits good functional group tolerance .
Industrial Production Methods: Industrial production of this compound often employs metal-free catalyzed reactions to ensure high yields and purity. The use of phosphoric acid as a catalyst in the intramolecular Friedel-Crafts reaction has been shown to be particularly efficient, with yields reaching up to 94% .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dimethyl-2,3-dihydro-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzothiophene and its derivatives involves interaction with various molecular targets and pathways. For instance, its bioactive derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or pain relief. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Benzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
Benzothiophene: Lacks the 2,3-dihydro structure and methyl groups.
Benzimidazole: Contains nitrogen atoms in the ring structure.
Uniqueness: 2,2-Dimethyl-2,3-dihydro-1-benzothiophene is unique due to its specific substitution pattern and partially saturated structure, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized materials and bioactive compounds .
Propriétés
Numéro CAS |
6165-59-9 |
|---|---|
Formule moléculaire |
C10H12S |
Poids moléculaire |
164.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3H-1-benzothiophene |
InChI |
InChI=1S/C10H12S/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6H,7H2,1-2H3 |
Clé InChI |
VKUWZRNRXGSTCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC=CC=C2S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


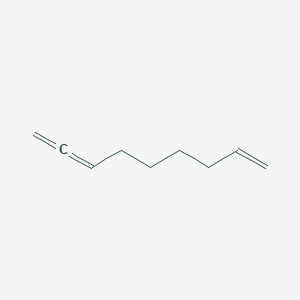
![N-[2,4-Dichloro-5-({[6-oxo-5-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B14731777.png)
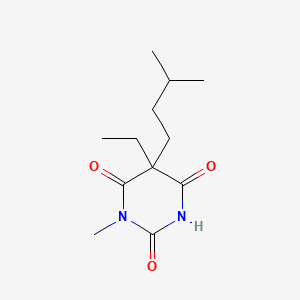
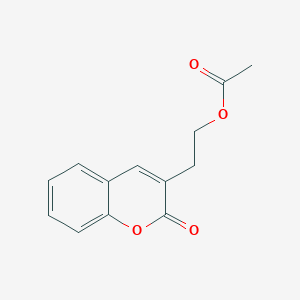
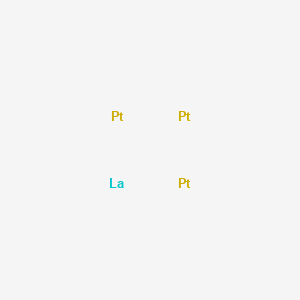
![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
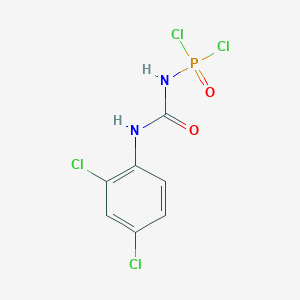
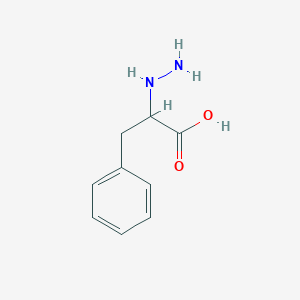

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![2-Methyl-2-[(2-methylprop-1-en-1-ylidene)amino]propanenitrile](/img/structure/B14731809.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
